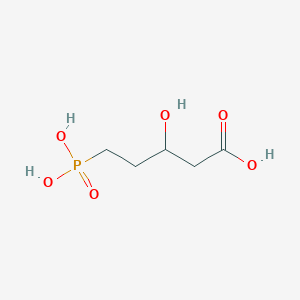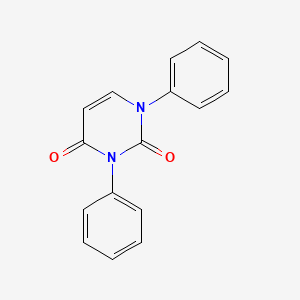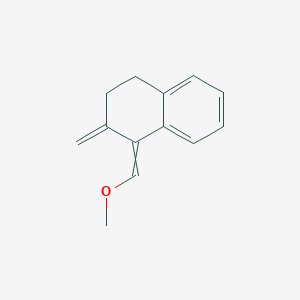
1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene is an organic compound with a complex structure that includes both methoxymethylidene and methylidene groups attached to a tetrahydronaphthalene core
准备方法
The synthesis of 1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of a suitable naphthalene derivative with methoxymethylidene and methylidene reagents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions to maximize efficiency and minimize waste.
化学反应分析
1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Addition: Addition reactions with electrophiles or nucleophiles can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include binding to active sites, altering enzyme activity, or modulating gene expression. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.
相似化合物的比较
When compared to similar compounds, 1-(Methoxymethylidene)-2-methylidene-1,2,3,4-tetrahydronaphthalene stands out due to its unique combination of functional groups and structural features. Similar compounds include:
1-(Methoxymethylidene)-2-methylidene-naphthalene: Lacks the tetrahydro component, leading to different reactivity and applications.
2-Methylidene-1,2,3,4-tetrahydronaphthalene:
These comparisons highlight the uniqueness of this compound in terms of its chemical behavior and applications.
属性
CAS 编号 |
195155-22-7 |
|---|---|
分子式 |
C13H14O |
分子量 |
186.25 g/mol |
IUPAC 名称 |
4-(methoxymethylidene)-3-methylidene-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H14O/c1-10-7-8-11-5-3-4-6-12(11)13(10)9-14-2/h3-6,9H,1,7-8H2,2H3 |
InChI 键 |
HLVZOPRGQHUDJV-UHFFFAOYSA-N |
规范 SMILES |
COC=C1C(=C)CCC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2H-1,3-Benzodioxol-5-yl)-1-[(3R)-3-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B12562193.png)
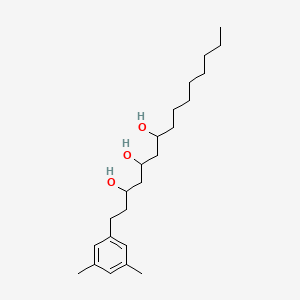
![[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid](/img/structure/B12562206.png)
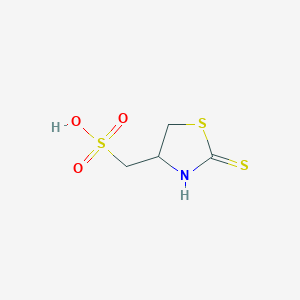
![2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12562216.png)
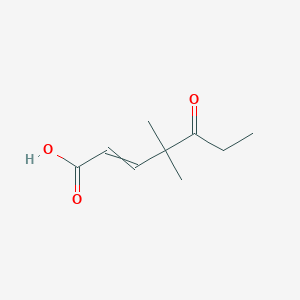
![3,5-Bis[(phenylsulfanyl)methyl]phenol](/img/structure/B12562234.png)


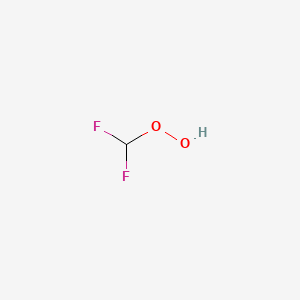
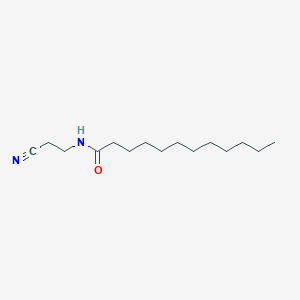
![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)
